molecular formula C20H15ClN6O3S2 B2642387 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-66-5

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2642387
CAS No.: 872597-66-5
M. Wt: 486.95
InChI Key: CIKBDJHSGYOWMR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives were judged by their C, H, and N analysis .

Scientific Research Applications

Corrosion Inhibitors

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a hydrochloric acid solution. These inhibitors offer higher stability and inhibition efficiencies, suggesting their potential as protective agents in industrial applications involving metal preservation (Hu et al., 2016).

Antimicrobial and Antifungal Agents

Novel benzothiazole pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities. These compounds exhibit higher efficacy compared to standard drugs, indicating their potential as therapeutic agents for infectious diseases (Maddila et al., 2016).

Anticancer Activity

Research into benzothiazole derivatives has also explored their application in cancer therapy. Certain compounds have shown interesting antiproliferative potential against cancer cell lines, suggesting their utility in developing new anticancer therapeutics (Gad et al., 2020).

Synthesis and Biological Activity

Studies have focused on the synthesis of benzothiazole derivatives and evaluating their biological activities. These activities include antimicrobial, anticancer, and antifungal effects, showcasing the broad spectrum of potential applications in medicinal chemistry (Havrylyuk et al., 2010).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar benzothiazole derivatives have shown anti-inflammatory activity. They inhibit COX-1 and COX-2 enzymes, which play a key role in inflammation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide in the presence of triethylamine to form N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide. The final step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form the desired compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "triethylamine", "benzo[d]thiazole-2-carboxylic acid", "4-nitrobenzene-1,2-diamine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride", "4-chlorobenzoyl chloride + 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide + triethylamine → N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide", "N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide + palladium on carbon + hydrogen gas → N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" ] }

CAS No.

872597-66-5

Molecular Formula

C20H15ClN6O3S2

Molecular Weight

486.95

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H15ClN6O3S2/c21-11-7-5-10(6-8-11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-3-1-2-4-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30)

InChI Key

CIKBDJHSGYOWMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N

solubility

not available

Origin of Product

United States

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